molecular formula C16H18BFO2 B3097309 2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1308669-74-0

2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3097309
CAS RN: 1308669-74-0
M. Wt: 272.1 g/mol
InChI Key: KXJCEEXZOONZGI-UHFFFAOYSA-N
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Description

2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as FN-Bpin, is an organoboron compound that has been widely used in chemical synthesis. It is a boronic ester that possesses a unique reactivity and stability, making it an important reagent in various chemical reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound is a boric acid ester intermediate with benzene rings, synthesized via a three-step substitution reaction. Its structure is confirmed using various spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations are used for further molecular structure analysis, showing consistency with crystal structures obtained via X-ray diffraction. Additionally, molecular electrostatic potential and frontier molecular orbitals are investigated (Huang et al., 2021).

Application in Polymer Synthesis

  • Synthesis of Stilbene Derivatives : Novel 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives are synthesized for potential use in Liquid Crystal Display (LCD) technology. These derivatives are tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
  • Creation of Deeply Colored Polymers : Polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units are synthesized using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These polymers are soluble in common organic solvents and have potential applications in various industries (Welterlich et al., 2012).

Fluorescence and Optical Applications

  • Fluorescence Probes for Hydrogen Peroxide Detection : A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide. These probes exhibit varied fluorescence responses, highlighting the importance of electronic structures in their design (Lampard et al., 2018).
  • Enhanced Brightness Emission-Tuned Nanoparticles : The compound is used in the synthesis of heterodifunctional polyfluorenes, forming stable nanoparticles with potential applications in fluorescence technologies. These nanoparticles demonstrate high fluorescence quantum yields (Fischer et al., 2013).

Electronic and Material Science Applications

  • Chain-Growth Polymerization for Polyfluorene Synthesis : This compound facilitates the Suzuki-Miyaura chain-growth polymerization, leading to the synthesis of well-defined polyfluorenes with narrow molecular weight distributions. These polymers have potential applications in electronic materials (Yokoyama et al., 2007).

properties

IUPAC Name

2-(6-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJCEEXZOONZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736528
Record name 2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1308669-74-0
Record name 2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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